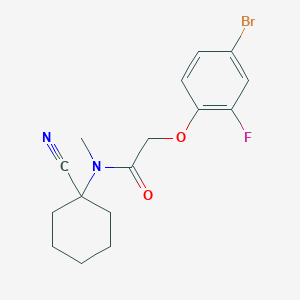
2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, a cyanocyclohexyl group, and a methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The phenoxy ring with bromo and fluoro substituents can be synthesized through halogenation reactions.
Introduction of the cyanocyclohexyl group: This step may involve a nucleophilic substitution reaction where a cyanocyclohexyl group is introduced.
Formation of the methylacetamide moiety: This can be achieved through amide bond formation using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy ring or the cyanocyclohexyl group.
Reduction: Reduction reactions could target the bromo or fluoro substituents.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated products.
科学的研究の応用
2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Chemical Research: Utilized as a reagent or intermediate in various organic synthesis reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide
Uniqueness
The uniqueness of 2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide lies in its specific substituents and their positions, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDESDTENOESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)Br)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














